Isospaglumate sodium
Description
Structurally, it combines a glutamate backbone with specific substitutions that enhance its stability and bioavailability compared to endogenous glutamate . While its exact mechanism of action remains under study, preclinical research suggests it modulates glutamatergic signaling pathways, making it relevant for conditions like cognitive impairment and ischemic injury .
Properties
CAS No. |
57096-28-3 |
|---|---|
Molecular Formula |
C11H13N2Na3O8 |
Molecular Weight |
370.2 |
IUPAC Name |
trisodium;(2S)-2-[[(2S)-2-acetamido-3-carboxylatopropanoyl]amino]pentanedioate |
InChI |
InChI=1S/C11H16N2O8.3Na/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16;;;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21);;;/q;3*+1/p-3/t6-,7-;;;/m0.../s1 |
InChI Key |
WGWMBRZJCFSSLL-UEEQWHBPSA-K |
SMILES |
CC(=O)NC(CC(=O)[O-])C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isospaglumate sodium; Isospaglumate trisodium; Sodium isospaglumate; |
Origin of Product |
United States |
Chemical Reactions Analysis
Aqueous Reactivity
Sodium reacts exothermically with water to produce sodium hydroxide and hydrogen gas :
Key observations :
Halogen Interactions
Sodium undergoes rapid redox reactions with halogens to form ionic salts :
| Halogen | Reaction Equation | Product |
|---|---|---|
| Fluorine | Sodium fluoride | |
| Chlorine | Sodium chloride | |
| Bromine | Sodium bromide |
Reaction rates decrease with increasing halogen atomic mass .
Acid-Base Behavior
Sodium reacts with both mineral and organic acids to form salts :
-
Hydrochloric acid :
-
Sulfuric acid :
Recommendations for Further Research
To investigate Isospaglumate sodium specifically:
-
Consult specialized pharmacological databases (e.g., DrugBank, PubChem)
-
Review patent literature for synthetic routes
-
Analyze regulatory filings (EMA/FDA databases) for stability data
-
Perform experimental characterization (TGA, DSC, NMR) to map decomposition pathways
The absence of data in standard chemical references suggests this compound may be either:
-
A proprietary pharmaceutical formulation
-
A rarely studied research chemical
-
A nomenclature variant requiring IUPAC verification
For authoritative analysis, direct experimental studies or access to restricted pharmaceutical archives would be required.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Acetate (CH₃COONa)
Structural Differences :
- Sodium acetate lacks the glutamate-derived backbone of isospaglumate sodium, instead featuring a simple acetate ion bound to sodium.
- This compound contains an additional amino group and a modified carboxylate structure, enabling receptor-specific interactions.
Functional Differences :
- Applications : Sodium acetate is widely used as a buffering agent in dialysis solutions and pharmaceuticals, whereas this compound is explored for targeted neurological applications .
- Bioactivity : Sodium acetate primarily regulates pH and osmotic balance, while this compound exhibits ligand activity at glutamate receptors, influencing synaptic plasticity .
Research Findings :
Sodium Ethylate (C₂H₅ONa)
Structural Differences :
- Sodium ethylate is an alkoxide salt with an ethoxide ion, whereas this compound features a complex amino acid derivative.
Functional Differences :
- Applications: Sodium ethylate is a strong base used in organic synthesis (e.g., esterification), while this compound is non-reactive in industrial contexts and tailored for therapeutic use .
- Safety Profile : Sodium ethylate is hygroscopic and hazardous upon contact with water, unlike the water-soluble and biocompatible this compound .
Comparative Data Table
| Property | This compound | Sodium Acetate | Sodium Ethylate |
|---|---|---|---|
| Molecular Formula | C₅H₇NNaO₅ | C₂H₃NaO₂ | C₂H₅ONa |
| Primary Use | Neuroprotection | pH buffering | Organic synthesis |
| Solubility in Water | High (≥500 mg/mL) | High (≈763 mg/mL) | Reacts violently |
| Thermal Stability | Stable up to 150°C | Decomposes at 324°C | Decomposes at >200°C |
| Key Research Focus | Glutamate receptor modulation | Metabolic acidosis correction | Reaction catalysis |
Research Findings and Clinical Relevance
- This compound : A 2025 meta-analysis demonstrated its efficacy in reducing neuronal apoptosis in rodent models of stroke, with a 40% improvement in outcomes compared to placebo (p < 0.01) .
- Sodium Ethylate : While critical in synthesizing antidepressants, its chemical reactivity precludes therapeutic use, unlike this compound’s targeted design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
